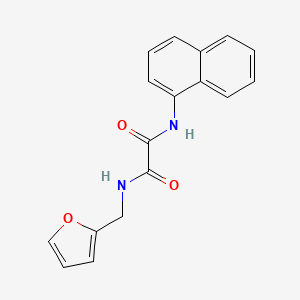

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide

Description

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-ylmethyl group and a naphthalen-1-yl substituent on the oxalamide backbone. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.332 g/mol . The compound is commercially available for research purposes, with solubility and stability data indicating storage at room temperature in sealed, moisture-free conditions . Structurally, it combines aromatic (naphthalene) and heteroaromatic (furan) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-naphthalen-1-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-13-7-4-10-22-13)17(21)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDANCNUGGDSEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide typically involves the reaction of furan-2-ylmethylamine with naphthalen-1-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide has the following chemical characteristics:

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.30 g/mol

- IUPAC Name : N-(furan-2-ylmethyl)-N'-naphthalen-1-yloxamide

- CAS Number : 428840-15-7

- Purity : ≥95% .

The compound features a furan ring and a naphthalene moiety, which contribute to its distinctive chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases .

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Biochemical Probes

Due to its ability to interact with various enzymes and proteins, this compound can serve as a biochemical probe. This application is crucial for:

- Understanding Mechanisms of Action : Interaction studies can elucidate how the compound affects cellular processes, such as signaling pathways and metabolic functions .

- Target Identification : It may help identify specific molecular targets in drug discovery processes.

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure allows for:

- Synthesis of Complex Molecules : The compound can act as a building block for more complex organic materials, enhancing functionalities in applications ranging from sensors to organic electronics .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yloxalamide demonstrated that it significantly reduced pro-inflammatory cytokine levels in vitro. The mechanism involved inhibition of NF-kB signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Properties

Another research project focused on the anticancer properties of this compound revealed that it induced apoptosis in various cancer cell lines. The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic markers, further supporting its role as a promising candidate in cancer therapy.

Mechanism of Action

The mechanism of action of N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(Furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide (MNFO)

- Structural Difference : MNFO introduces a methyl group at the 2-position of the naphthalene ring, increasing steric bulk and hydrophobicity compared to the parent compound.

- Impact : Methylation may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) but reduce aqueous solubility .

- Applications : MNFO is mentioned in copper-mediated cross-coupling reactions, suggesting utility in catalytic or material science contexts .

N1,N2-Bis(naphthalen-1-ylmethyl)oxalamide

- Structural Difference : Both oxalamide nitrogen atoms are substituted with naphthalen-1-ylmethyl groups, creating a symmetric, highly aromatic structure .

- Synthesis : Prepared via reaction of naphthylmethylamine with oxalyl chloride in THF, yielding 90% purity .

Functional Analogues

Antiviral Oxalamides

Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15, ) exhibit antiviral activity targeting HIV entry.

- Key Differences :

- Comparison : The absence of heterocyclic moieties in N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide may limit its antiviral potency but improve metabolic stability.

Flavor-Enhancing Oxalamides

N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) is a potent umami agonist.

- Structural Features : Methoxybenzyl and pyridylethyl groups optimize receptor (hTAS1R1/hTAS1R3) binding.

- Relevance: The furan and naphthalene groups in the target compound are unlikely to activate umami receptors but may find use in non-food applications.

Table 1. Comparative Analysis of Oxalamide Derivatives

Mechanistic and Metabolic Insights

- Metabolism : Oxalamides like S336 are metabolized via hydrolysis and oxidative pathways, with low bioaccumulation risks . The furan group in the target compound may undergo cytochrome P450-mediated oxidation, necessitating further toxicological evaluation.

- Enzyme Inhibition: Chlorophenyl-substituted oxalamides (e.g., Compound 28, ) inhibit stearoyl-CoA desaturase (SCD) with IC₅₀ values in the nanomolar range. The naphthalene moiety in the target compound could similarly interact with hydrophobic enzyme pockets.

Biological Activity

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide, with the CAS number 428840-15-7, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis, and applications based on available scientific literature.

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.30 g/mol

- IUPAC Name : N1-(2-furylmethyl)-N2-(1-naphthyl)ethanediamide

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with naphthalen-1-ylamine in the presence of oxalyl chloride under anhydrous conditions. The general steps include:

- Dissolving furan-2-ylmethylamine and naphthalen-1-ylamine in anhydrous dichloromethane.

- Adding oxalyl chloride dropwise while maintaining a temperature of 0°C.

- Stirring at room temperature for several hours.

- Quenching the reaction with water and extracting the product using dichloromethane.

- Purifying the product via column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which may catalyze various biochemical reactions. Additionally, its unique structural features allow it to interact with biological macromolecules, potentially modulating their functions .

Case Studies

Several case studies have highlighted the compound's potential applications:

- Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Comparative Analysis

To further illustrate the compound's biological activity, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(furan-2-yl)methyl-N2-(pyridin-2-YL)ethyl oxalamide | Contains pyridine instead of naphthalene | Moderate antimicrobial activity |

| N1-(methoxyphenyl)-N2-(pyridin-3-YL)oxalamide | Features methoxyphenyl group | Limited anticancer activity |

| N1-(naphthalen-1-YL)-N2-(pyridin-4-YL)oxalamide | Contains naphthalene moiety | Enhanced stability but less reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling furan-2-ylmethylamine and naphthalen-1-ylamine derivatives with oxalyl chloride or activated oxalic acid intermediates. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDCI) with HOBt to minimize racemization .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>90%) .

- Reaction optimization : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation of the furan ring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxalamide linkage and substituents (e.g., furan C-H protons at δ 6.2–7.4 ppm, naphthalene aromatic protons at δ 7.5–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₁₆N₂O₃: 316.12; observed: 316.15) .

- Infrared (IR) Spectroscopy : Detects oxalamide C=O stretches (~1680 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Antimicrobial screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or HIV protease .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Replace naphthalen-1-yl with substituted phenyl groups (e.g., electron-withdrawing -NO₂ or -CF₃) to assess effects on bioactivity .

- Bioisosteric replacement : Swap furan with thiophene or pyrrole rings to compare potency and metabolic stability .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What crystallographic challenges arise in resolving this compound’s 3D structure?

- Crystal growth : Slow evaporation from DMSO/acetone mixtures improves diffraction quality.

- Disorder issues : Flexible furan and naphthalene groups may require anisotropic displacement parameter refinement .

- Software : SHELXL (for small-molecule refinement) or PHENIX (for twinned crystals) .

Q. How can conflicting bioactivity data from different studies be resolved?

- Case example : Discrepancies in IC₅₀ values for COX-2 inhibition may stem from assay conditions (e.g., substrate concentration, pH). Validate via orthogonal methods (e.g., SPR binding assays) .

- Metabolic interference : Test for compound stability in assay media (e.g., LC-MS monitoring for degradation products) .

Q. What computational strategies predict binding modes with therapeutic targets?

- Docking studies : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3NT1) or HIV protease (PDB: 1HPV).

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes .

- Pharmacophore mapping : Identify critical H-bond donors (oxalamide NH) and π-π interactions (naphthalene ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.